3-Cyclohexyl-4-penten-2-one
Description
3-Cyclohexyl-4-penten-2-one is a cyclic ketone featuring a cyclohexyl substituent at the 3-position and a pentenyl chain at the 4-position of the ketone backbone. Its structure combines a bulky cyclohexyl group with an unsaturated aliphatic chain, which influences its physicochemical properties, such as hydrophobicity and reactivity.
Properties
CAS No. |
55702-54-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-cyclohexylpent-4-en-2-one |
InChI |
InChI=1S/C11H18O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3,10-11H,1,4-8H2,2H3 |
InChI Key |
ZVUGPTVXOIMBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-penten-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-penten-2-one under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclohexyl-4-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-penten-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one (CAS 88046-50-8)
- Structure: A cyclohexenone derivative with an ethoxy group at the 3-position and a 4-pentenyl chain at the 6-position.
- Key Differences: The target compound lacks the enone (α,β-unsaturated ketone) system present in this analog, reducing its susceptibility to conjugate additions or Diels-Alder reactions.
- Applications: Cyclohexenones like this are often intermediates in synthesizing pharmaceuticals or agrochemicals due to their reactivity .
4-Trimethylsiloxy-3-penten-2-one (CAS 10482-56-1)
- Structure: A silylated enol ether derivative of acetylacetone, featuring a trimethylsiloxy group at the 4-position and a pentenone backbone.
- Key Differences: The siloxy group in this compound enhances its stability as an enol ether, whereas 3-cyclohexyl-4-penten-2-one retains a standard ketone functionality.
- Applications: Silylated enol ethers are used in protecting-group chemistry and asymmetric synthesis .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- Structure : A nitrosourea anticancer agent with a cyclohexyl group and a chloroethyl chain.
- Key Differences: The nitrosourea functional group (N-NO) confers alkylating activity, absent in this compound.
- Applications : Nitrosoureas are used in chemotherapy but require specific metabolic activation, unlike the simpler ketone structure of the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Functional Groups | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | Not provided | Ketone, alkene | Cyclohexyl, pentenyl | Organic synthesis, fragrances |
| 3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one | 88046-50-8 | α,β-unsaturated ketone, ether | Ethoxy, pentenyl | Pharmaceutical intermediates |
| 4-Trimethylsiloxy-3-penten-2-one | 10482-56-1 | Silyl enol ether, ketone | Trimethylsiloxy | Protecting groups, catalysis |
| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Not provided | Nitrosourea, alkyl chloride | Cyclohexyl, chloroethyl | Anticancer therapy |
Research Findings and Inferences
- Reactivity: The absence of an enone system in this compound limits its use in cycloaddition reactions compared to cyclohexenone derivatives . However, its ketone group may participate in nucleophilic additions or reductions.
- Stability : The cyclohexyl group likely enhances steric protection of the ketone, improving stability under acidic or basic conditions relative to less hindered analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
